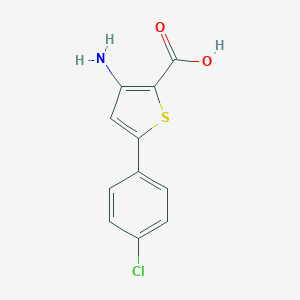

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid

描述

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS 187949-86-6) is a thiophene-based heterocyclic compound featuring a five-membered aromatic ring containing sulfur. Its structure includes an amino (-NH₂) and a carboxylic acid (-COOH) group, conferring amphoteric properties, and a 4-chlorophenyl substituent that enhances hydrophobicity and influences bioactivity . The molecular formula is C₁₁H₈ClNO₂S, with a molecular weight of 253.7 g/mol . This compound is synthesized via methods such as formic acid-mediated cyclization of carboxamide precursors (e.g., 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide) or esterification followed by hydrolysis . It serves as a key intermediate in medicinal chemistry for developing enzyme inhibitors, receptor agonists, and antimicrobial agents .

属性

IUPAC Name |

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTXGCKIKMLVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441493 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187949-86-6 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Workup

-

Stage 1 (Saponification):

The ester (2.00 g, 7.47 mmol) is refluxed in a 1:1 mixture of methanol and aqueous potassium hydroxide (KOH, 2.0 g, 36 mmol) for 2 hours. Methanol is subsequently evaporated to concentrate the reaction mixture. -

Stage 2 (Acidification):

The residue is diluted with water, washed with ethyl acetate to remove non-polar impurities, and acidified with sodium hydrogen sulfate (NaHSO₄). The precipitated carboxylic acid is filtered, washed with water, and dried, yielding 1.85 g (98%) of pure product.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Methyl ester (CAS 91076-93-6) |

| Base | KOH (2.0 g, 36 mmol) |

| Solvent System | MeOH/H₂O (1:1, 100 mL total) |

| Reaction Time | 2 hours |

| Workup | Acidification with NaHSO₄ |

| Yield | 98% |

This method’s efficiency stems from the ester’s susceptibility to nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate. Protonation during acidification drives precipitation, simplifying purification.

| Method | Yield | Scalability | Precursor Complexity |

|---|---|---|---|

| Ester Hydrolysis | 98% | High | Moderate |

| Gewald Reaction | 70–85% | Moderate | Low |

| Tetrahydrothiophene | ~75%* | Low | High |

| *Estimated based on analogous reactions. |

Critical Evaluation of Methodologies

Ester Hydrolysis:

-

Advantages: High yield, simplicity, and compatibility with large-scale production.

-

Limitations: Dependency on ester precursor synthesis, which may involve additional steps.

Gewald Reaction:

-

Advantages: Direct thiophene ring formation from readily available substrates.

-

Limitations: Moderate yields and potential regiochemical challenges.

Tetrahydrothiophene Route:

-

Advantages: Single-step process from advanced intermediates.

-

Limitations: Limited availability of tetrahydrothiophene precursors and higher reaction temperatures.

化学反应分析

Types of Reactions

3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the thiophene ring.

科学研究应用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to target neurological disorders effectively, enhancing drug efficacy. Research indicates that derivatives of this compound exhibit promising anticancer activity against human tumor cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Case Study: Anticancer Activity

In a study evaluating the cytotoxicity of thiophene derivatives, compounds derived from 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid were tested against HepG2 cells. The results showed that certain derivatives significantly sensitized cancer cells to sorafenib, reducing the IC50 from 3.9 µM to 0.5 µM . This highlights the compound's potential as a chemotherapeutic agent.

| Compound | Treatment | IC50 (µM) |

|---|---|---|

| Sorafenib | Alone | 3.9 |

| Compound 4b | + Sorafenib | 0.5 |

Agricultural Chemistry

The compound is also utilized in developing agrochemicals, providing effective pest control solutions while minimizing environmental impact compared to traditional pesticides. This application is crucial for sustainable agriculture practices .

Material Science

In material science, this compound is explored for its potential in creating advanced materials such as conductive polymers. These materials are essential for electronic applications due to their unique electrical properties .

Biochemical Research

The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to act as a probe in biological systems aids researchers in understanding complex biochemical processes .

Analytical Chemistry

In analytical chemistry, this compound is used to develop methods for detecting and quantifying thiophene derivatives. Its high sensitivity and specificity make it valuable for various analytical applications .

Mechanism of Action and Pharmacokinetics

The mechanism of action of this compound involves interactions through its sulfanilide moiety, which is structurally similar to other known sulfanilides. Its pharmacokinetic properties suggest that it can be effectively utilized in therapeutic contexts .

作用机制

The mechanism of action of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

相似化合物的比较

Comparison with Structurally Similar Thiophene Derivatives

The biological and physicochemical properties of thiophene derivatives depend on substituent patterns. Below is a detailed comparison:

Substituent Effects on Bioactivity

Physicochemical Properties

- Key Trends :

- Hydrophobicity : The 4-chlorophenyl group increases LogP compared to methoxy or unsubstituted phenyl analogs .

- Acid Strength : Carboxylic acid pKa values vary with electron-withdrawing/donating substituents. For example, the target compound’s pKa (~3.5) is higher than that of 3-(3-carboxyphenyl)-DHICA (~2.8) due to resonance stabilization .

Pharmacological and Industrial Relevance

- GPR35 Agonism : The target compound’s efficacy is lower than YE210 but comparable to zaprinast, making it a lead for inflammatory disease drug development .

- Antimicrobial Activity: Derivatives like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate show MIC values of 5–10 μmol/L against Staphylococcus aureus .

- Market Trends : The methyl ester derivative (CAS 91076-93-6) is commercially available, with prices ranging $50–200/g depending on purity .

生物活性

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article discusses its biochemical properties, mechanisms of action, and various biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The compound has the molecular formula C12H10ClN1O2S and features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylic acid group. Its structure is significant as it relates to its biological activity, particularly in the context of sulfanilides, which are known for their therapeutic properties.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : It interacts with various enzymes, influencing metabolic pathways. Notably, it can inhibit cyclooxygenase enzymes, which play a role in inflammatory processes.

- Cell Signaling : The compound affects cell signaling pathways by modulating the expression of genes involved in apoptosis and inflammation. It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes while inhibiting anti-apoptotic genes .

- Cytokine Production : It triggers the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1beta in endothelial cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 (Liver) | 0.02 |

| HT-29 (Colon) | 0.04 |

| NCI-H460 (Lung) | 0.06 |

These values suggest that the compound is more potent than doxorubicin, a standard chemotherapy agent .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing notable effectiveness comparable to established antibiotics like ciprofloxacin. Specific derivatives of this compound have been synthesized to enhance its antibacterial activity .

Case Studies

A study published in Acta Pharmaceutica evaluated a series of thiophene derivatives for their biological activities. Among these, this compound was highlighted for its ability to inhibit tumor cell proliferation and exert antibacterial effects .

Another investigation focused on the pharmacokinetics of this compound, revealing its stability under standard laboratory conditions and its interaction with various metabolic enzymes, including cytochrome P450.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, and what intermediates are critical?

- Methodology : The compound is synthesized via esterification of the carboxylic acid group using ethanol and HCl to form ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate, a key intermediate . Alternatively, cyclohexanone can be refluxed with the compound in a basic ethanol/piperidine medium to generate spirocyclic oxazin derivatives .

- Critical Intermediates : Ethyl ester derivatives (e.g., compound 2 in ) and spirocyclic intermediates (e.g., compound 1 in ) are pivotal for further functionalization.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodology : Use spectroscopic techniques such as 1H NMR to track the disappearance of functional groups (e.g., N-amino groups during cyclization) and IR spectroscopy to confirm bond formation (e.g., C=O stretches in esters) . Elemental analysis or mass spectrometry can validate molecular composition.

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance anticancer or antibacterial activity?

- Structure-Activity Relationship (SAR) :

- Attach heterocyclic moieties (e.g., pyrimidine, triazole) to the thiophene core to improve activity. For example, derivatives with pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine scaffolds (e.g., compound 19b ) exhibit superior anticancer activity compared to doxorubicin .

- Substituents like 4-chlorophenyl or methoxyphenyl at specific positions enhance Gram-positive bacterial inhibition .

- Experimental Design : Screen derivatives against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) using standardized MIC assays .

Q. How should researchers address contradictions in biological activity data across studies?

- Data Analysis Framework :

- Compare structural variations (e.g., substituent electronegativity, steric effects) between active and inactive derivatives.

- Control for assay variables (e.g., cell line viability, bacterial growth phase) and validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT assays) .

- Case Study : Compound 4b showed high antibacterial activity in one study but moderate effects in others, likely due to differences in bacterial strain susceptibility .

Q. What strategies optimize cyclization reactions during derivative synthesis?

- Methodology :

- Use hydrazine hydrate in triethyl orthoformate for intramolecular cyclization to form pyrimidine derivatives (e.g., compound 9 ) .

- For pyrrole formation, employ malononitrile in sodium ethoxide, followed by acetic anhydride-mediated cyclization (e.g., compound 15 to 16 ) .

- Parameter Optimization : Adjust reaction temperature (e.g., reflux vs. room temperature) and solvent polarity (DMF for sulfonamide condensations) to improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。